2-Ethylthio-4-chloro-5-fluoro-pyrimidine
CAS No.:
Cat. No.: VC13764813
Molecular Formula: C6H6ClFN2S
Molecular Weight: 192.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H6ClFN2S |
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Molecular Weight | 192.64 g/mol |
IUPAC Name | 4-chloro-2-ethylsulfanyl-5-fluoropyrimidine |
Standard InChI | InChI=1S/C6H6ClFN2S/c1-2-11-6-9-3-4(8)5(7)10-6/h3H,2H2,1H3 |
Standard InChI Key | PZTXHQIAXSYJQN-UHFFFAOYSA-N |
SMILES | CCSC1=NC=C(C(=N1)Cl)F |
Canonical SMILES | CCSC1=NC=C(C(=N1)Cl)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The molecular formula of 2-ethylthio-4-chloro-5-fluoro-pyrimidine is C₆H₆ClFN₂S, with a molecular weight of 204.64 g/mol. Key structural features include:
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Pyrimidine backbone: Aromatic ring system with nitrogen atoms at positions 1 and 3.
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Substituents:
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2-Ethylthio group: A sulfur atom bonded to an ethyl chain, enhancing lipophilicity.
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4-Chloro and 5-fluoro groups: Electron-withdrawing halogens that influence electronic distribution and reactivity.
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Physical Properties
While experimental data for this compound is sparse, analogous fluoropyrimidines exhibit the following properties :
The logP (octanol-water partition coefficient) is projected to be 2.1–2.5, indicating moderate hydrophobicity due to the ethylthio group .
Synthetic Methodologies
Nucleophilic Substitution from Halogenated Precursors
A common route to synthesize substituted pyrimidines involves sequential halogenation and thioether formation. For example:
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Chlorination and Fluorination:
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Thioether Introduction:
Example Reaction Scheme:
Cyclocondensation Approaches
Fluorinated pyrimidines can also be synthesized via cyclocondensation of fluorinated building blocks. A study demonstrated the use of potassium 2-cyano-2-fluoroethenolate with amidines to construct fluoropyrimidine cores . Adapting this method:
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React ethyl thioamide with the fluorinated precursor.
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Cyclize under mild conditions (e.g., 60°C, 12 h) to form the pyrimidine ring.
Yield Optimization:
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Triethylamine improves reaction efficiency by scavenging HCl .
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Solvents like dichloromethane or tetrahydrofuran (THF) enhance solubility of intermediates .
Reactivity and Functionalization
Site-Selective Reactions
The chloro and ethylthio groups serve as handles for further derivatization:
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Chloro at Position 4: Undergoes nucleophilic aromatic substitution (NAS) with amines, alkoxides, or thiols. For example, coupling with arylboronic acids via Suzuki-Miyaura reactions .
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Ethylthio at Position 2: Susceptible to oxidation to sulfone (-SO₂C₂H₅) or displacement by stronger nucleophiles (e.g., azides) .
Electronic Effects
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